N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
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Description
N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C15H15N5O4 and its molecular weight is 329.316. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins such asC-Jun-amino-terminal kinase-interacting protein 1 and Mitogen-activated protein kinase 8 . These proteins play crucial roles in cellular signaling pathways, influencing cell growth, differentiation, and apoptosis.
Mode of Action
This can result in changes to cellular signaling pathways, potentially influencing cell behavior .
Biochemical Pathways
For instance, the Mitogen-activated protein kinase 8 is involved in the MAPK signaling pathway, which regulates various cellular activities .
Pharmacokinetics
Therefore, its bioavailability, half-life, and route of elimination remain unknown
Result of Action
Based on its potential targets, it may influence cell growth, differentiation, and apoptosis .
Properties
IUPAC Name |
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4/c1-20-11(6-7-16-20)13(21)17-15-19-18-14(24-15)10-8-9(22-2)4-5-12(10)23-3/h4-8H,1-3H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWUYNPQACUALA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.